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molecular formula C8H5F3N2O B1199187 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 654-49-9

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1199187
M. Wt: 202.13 g/mol
InChI Key: IMPQPQKUDMOZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631081

Procedure details

3-Cyano-6-methyl-4-trifluoromethylpyrid-2-one was prepared from 1,1,1-trifluoroacetylacetone and cyanoacetamide following the procedure of Kametani and Sato (Yakugaku Kenkyu 34, 117, 1962). 3-Cyano-4,6-dimethylpyrid-2-one and 3-cyano-4,5,6-trimethylpyrid-2-one were similarly prepared from acetylacetone and cyanoacetamide, and 3-methylpentan-2,4-dione and cyanoacetamide respectively.
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]([C:7]([F:10])([F:9])[F:8])=O)=O.[C:11]([CH2:13][C:14]([NH2:16])=[O:15])#[N:12].C(C1C(=O)NC(C)=CC=1C)#N.C(C1C(=O)NC(C)=C(C)C=1C)#N.C(CC(=O)C)(=O)C.CC(C(=O)C)C(=O)C>>[C:11]([C:13]1[C:14](=[O:15])[NH:16][C:2]([CH3:1])=[CH:4][C:5]=1[C:7]([F:10])([F:9])[F:8])#[N:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(NC(=CC1C)C)=O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(NC(=C(C1C)C)C)=O
Name
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Type
reactant
Smiles
C(C)(=O)CC(C)=O
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Type
reactant
Smiles
C(#N)CC(=O)N
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0 (± 1) mol
Type
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Smiles
CC(C(C)=O)C(C)=O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=CC1C(F)(F)F)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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